molecular formula C14H8ClF3N4 B10833891 4-(4-Chloro-phenyl)-2-imidazol-1-yl-6-trifluoromethyl-pyrimidine

4-(4-Chloro-phenyl)-2-imidazol-1-yl-6-trifluoromethyl-pyrimidine

Cat. No.: B10833891
M. Wt: 324.69 g/mol
InChI Key: LXVWPYFCJFOEJE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PMID25435285-Compound-38 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes and reaction conditions are designed to ensure high yield and purity of the final product. Industrial production methods focus on optimizing these synthetic routes to achieve scalability and cost-effectiveness .

Chemical Reactions Analysis

PMID25435285-Compound-38 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID25435285-Compound-38 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the function of metabotropic glutamate receptor 2.

    Biology: It helps in understanding the role of metabotropic glutamate receptor 2 in various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety.

    Industry: It is used in the development of new drugs targeting metabotropic glutamate receptor 2

Mechanism of Action

PMID25435285-Compound-38 exerts its effects by binding to metabotropic glutamate receptor 2 and inhibiting its activity. This leads to a decrease in the signaling pathways mediated by this receptor, which can result in the suppression of neurotransmission and modulation of synaptic plasticity. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of downstream effectors .

Comparison with Similar Compounds

PMID25435285-Compound-38 is unique in its high affinity and selectivity for metabotropic glutamate receptor 2. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacological properties and therapeutic potential.

Properties

Molecular Formula

C14H8ClF3N4

Molecular Weight

324.69 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-imidazol-1-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C14H8ClF3N4/c15-10-3-1-9(2-4-10)11-7-12(14(16,17)18)21-13(20-11)22-6-5-19-8-22/h1-8H

InChI Key

LXVWPYFCJFOEJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N3C=CN=C3)C(F)(F)F)Cl

Origin of Product

United States

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